molecular formula C19H30BN3O3 B2406341 2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 2057450-00-5

2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No. B2406341
CAS RN: 2057450-00-5
M. Wt: 359.28
InChI Key: NISGCAVJDFIXGT-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” appears to contain several functional groups, including a piperazine ring, a phenyl ring, and a boronic ester . Piperazine rings are often found in pharmaceuticals and are known for their versatility in drug design . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of a piperazine ring might make the compound basic, and the boronic ester could potentially make the compound susceptible to hydrolysis .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is utilized in the synthesis of various derivatives and analogues, showcasing its versatility in chemical synthesis. A study demonstrated its use in the synthesis of boric acid ester intermediates with benzene rings. These compounds were subjected to structural characterization and conformational analyses through techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. Density functional theory (DFT) was also employed to further investigate the molecular structures, revealing consistency between the DFT optimized structures and the crystal structures determined by X-ray diffraction. This indicates the compound's potential in the field of crystallography and computational chemistry for molecular structure analysis (Huang et al., 2021).

Biological Activity

The compound's derivatives have been explored for various biological activities, highlighting its potential in medicinal chemistry. For instance, certain derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weaker than expected (Yurttaş et al., 2015).

Spectroscopy and Molecular Analysis

The compound and its derivatives have been the subject of detailed spectroscopic analysis and theoretical calculations. One study involved the synthesis of certain derivatives and their characterization through spectroscopic methods such as FT-IR, NMR, and MS. Additionally, DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data, geometrical parameters, and molecular properties such as molecular electrostatic potential and frontier molecular orbitals. This underscores the compound's relevance in the field of spectroscopy and theoretical chemistry for studying molecular properties and behavior (Wu et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the mechanism of action.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a pharmaceutical, future research might focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-7-6-8-16(13-15)21-17(24)14-23-11-9-22(5)10-12-23/h6-8,13H,9-12,14H2,1-5H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGCAVJDFIXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

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